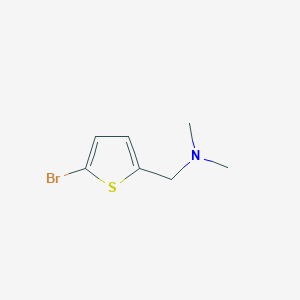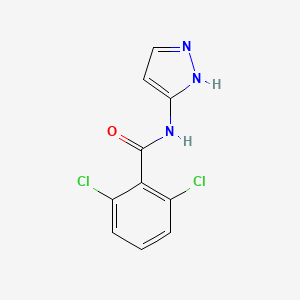![molecular formula C7H6ClN3O B1457224 4-クロロ-5-メチル-5H-ピロロ[2,3-d]ピリミジン-6(7H)-オン CAS No. 1226804-06-3](/img/structure/B1457224.png)
4-クロロ-5-メチル-5H-ピロロ[2,3-d]ピリミジン-6(7H)-オン
概要
説明
4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceutical agents.
科学的研究の応用
4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one is widely used in scientific research due to its versatile chemical properties. Its applications include:
Medicinal Chemistry: As a scaffold for developing kinase inhibitors, which are crucial in cancer therapy and treatment of inflammatory diseases.
Biological Studies: Investigating its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: Serving as a probe to study enzyme functions and interactions.
Industrial Applications: Used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
作用機序
Target of Action
The primary target of 4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one is the receptor tyrosine-protein kinase erbB-2 . This receptor plays a crucial role in cell growth and differentiation .
Mode of Action
It is believed to interact with its target, the receptor tyrosine-protein kinase erbb-2, leading to changes in the receptor’s activity .
Biochemical Pathways
Given its target, it is likely involved in pathways related to cell growth and differentiation .
Pharmacokinetics
It is known that the compound should be stored under inert gas at 2-8°c .
Result of Action
Given its target, it is likely to affect cell growth and differentiation .
Action Environment
The action, efficacy, and stability of 4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as it should be stored under inert gas at 2-8°C .
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methylating agents in the presence of a base such as sodium tert-butoxide in tetrahydrofuran at low temperatures (around -10°C to 5°C). The reaction mixture is then gradually warmed to room temperature and stirred for several hours to complete the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base (e.g., potassium carbonate) and solvents like dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can be further explored for their potential biological activities.
類似化合物との比較
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A closely related compound with similar structural features but lacking the methyl group at the 5-position.
4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine: Another similar compound with a different ring fusion pattern.
Uniqueness
4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chlorine and methyl groups at specific positions allows for targeted modifications and the development of derivatives with enhanced properties.
特性
IUPAC Name |
4-chloro-5-methyl-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c1-3-4-5(8)9-2-10-6(4)11-7(3)12/h2-3H,1H3,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTZJZDPQWFPAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(NC1=O)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl 4-[methyl(tetrahydropyran-4-YL)amino]piperidine-1-carboxylate](/img/structure/B1457142.png)
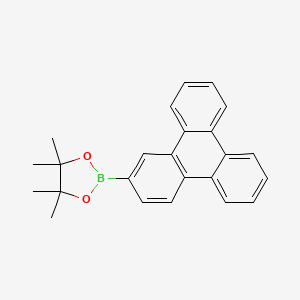
![2,2-Dimethyl-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1457145.png)
![2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B1457148.png)
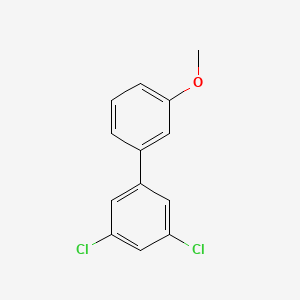
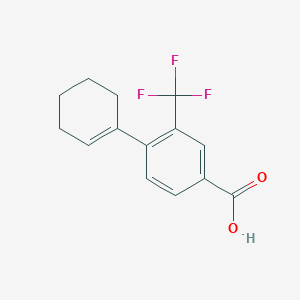
![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-imidazolidin-2-one](/img/structure/B1457155.png)
![Tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate](/img/structure/B1457157.png)
![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1457159.png)
